molecular formula C11H16S B2841011 2-Propyl (2,5-dimethylphenyl) sulfide CAS No. 87544-18-1

2-Propyl (2,5-dimethylphenyl) sulfide

Cat. No.: B2841011
CAS No.: 87544-18-1
M. Wt: 180.31
InChI Key: VBQQSEUKUSVPBL-UHFFFAOYSA-N
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Description

2-Propyl (2,5-dimethylphenyl) sulfide is an organic compound with the molecular formula C11H16S. It is characterized by the presence of a sulfide group attached to a 2,5-dimethylphenyl ring and a propyl chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyl (2,5-dimethylphenyl) sulfide typically involves the reaction of 2,5-dimethylphenyl halides with propyl thiol in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. Common bases used in this reaction include sodium hydroxide or potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as palladium or nickel can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Propyl (2,5-dimethylphenyl) sulfide undergoes various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

2-Propyl (2,5-dimethylphenyl) sulfide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Propyl (2,5-dimethylphenyl) sulfide involves its interaction with various molecular targets. The sulfide group can undergo oxidation to form reactive intermediates that interact with biological molecules. These interactions can lead to the modulation of cellular pathways and exert effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propyl (2,4-dimethylphenyl) sulfide
  • 2-Propyl (3,5-dimethylphenyl) sulfide
  • 2-Propyl (2,6-dimethylphenyl) sulfide

Uniqueness

2-Propyl (2,5-dimethylphenyl) sulfide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

IUPAC Name

1,4-dimethyl-2-propan-2-ylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S/c1-8(2)12-11-7-9(3)5-6-10(11)4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQQSEUKUSVPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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